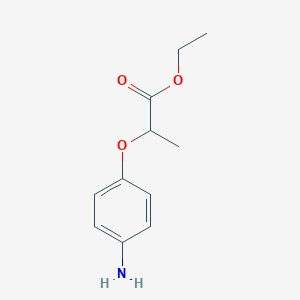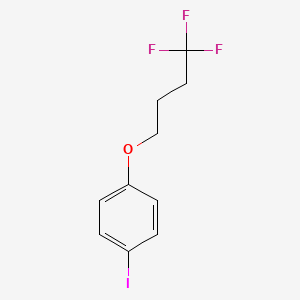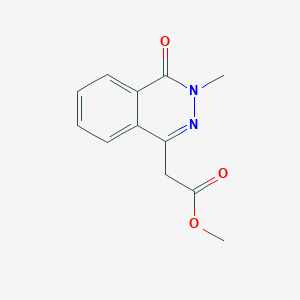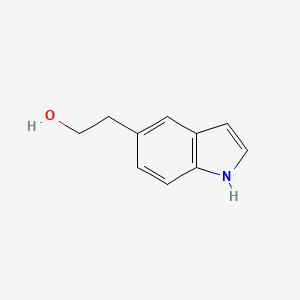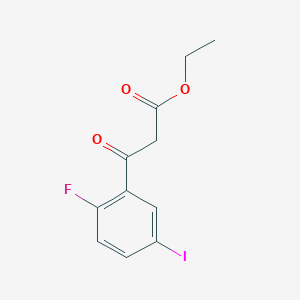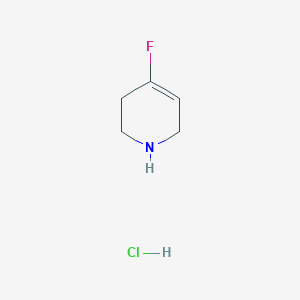![molecular formula C6H11NO2 B3121205 3,9-Dioxa-7-azabicyclo[3.3.1]nonane CAS No. 281-08-3](/img/structure/B3121205.png)
3,9-Dioxa-7-azabicyclo[3.3.1]nonane
Vue d'ensemble
Description
3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is a compound with the CAS Number: 1803587-96-3 . It has a molecular weight of 165.62 . The compound is stored at room temperature and is in powder form .
Synthesis Analysis
The synthesis of a similar compound, 7-Hydroxy-3, 9-diazabicyclo [3.3.1]nonane, starts from the dimethyl ester of the 4-hydroxypiperidine-2, 6-dicarboxylic acid . The N-benzyl derivative is prepared and cyclized with benzylamine to the benzylimide of the 1-benzyl-4-hydroxypiperidine-2, 6-dicarboxylic acid .Molecular Structure Analysis
The InChI code for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is 1S/C6H11NO2.ClH/c1-5-3-8-4-6 (9-5)2-7-1;/h5-7H,1-4H2;1H .Chemical Reactions Analysis
An attempt to construct an indole-fused azabicyclo [3.3.1]nonane framework via radical cyclization was reported . Although the initial attempt using a Cp 2 TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI 2 -mediated radical cyclization protocol was effective .Physical And Chemical Properties Analysis
The predicted boiling point of a similar compound, 3,7-dioxa-9-azabicyclo [3.3.1]nonane, is 219.4±35.0 °C and its predicted density is 1.087±0.06 g/cm3 .Applications De Recherche Scientifique
Emerging Water Contaminant Research
Research on 1,4-Dioxane, a compound related by its dioxane ring, highlights the environmental impact and challenges in removing such contaminants from water supplies. This research underscores the need for advanced remediation technologies due to the compound's resistance to traditional water treatment methods and its classification as a probable human carcinogen by the U.S. Environmental Protection Agency (Godri Pollitt et al., 2019).
Antioxidant Activity Measurement
The study of antioxidant activity is crucial in various scientific fields. A review focusing on the detection mechanisms and advantages and disadvantages of different antioxidant activity assays provides insights into the chemical reactions underlying these tests. This could relate to the study of compounds like 3,9-Dioxa-7-azabicyclo[3.3.1]nonane if its antioxidant properties were of interest (Munteanu & Apetrei, 2021).
POSS Polymers and Hybrid Materials
Research into polymers incorporating polyhedral oligomeric silsesquioxane (POSS) reveals new materials that combine the rigidity of inorganic substances with the processability of organic materials. This area of study could intersect with the applications of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane if the compound is used as a precursor or component in the synthesis of hybrid materials with novel properties (Wu & Mather, 2009).
Safety And Hazards
Orientations Futures
The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . The modular approach developed can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .
Propriétés
IUPAC Name |
3,9-dioxa-7-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5-3-8-4-6(9-5)2-7-1/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYYAUFHKJHMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(O2)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dioxa-7-azabicyclo[3.3.1]nonane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



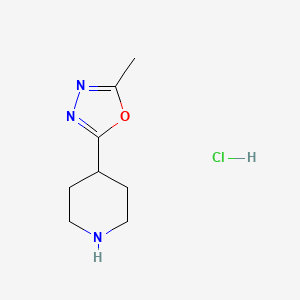
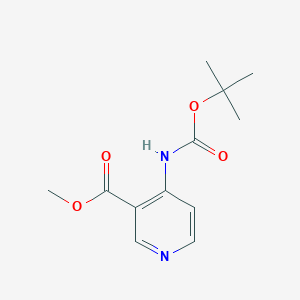
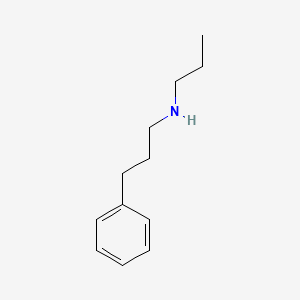
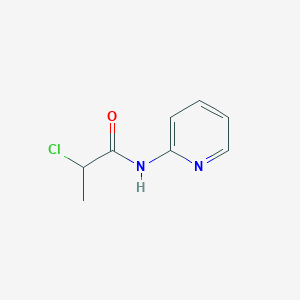
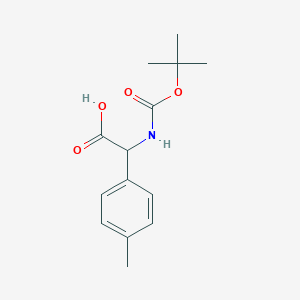
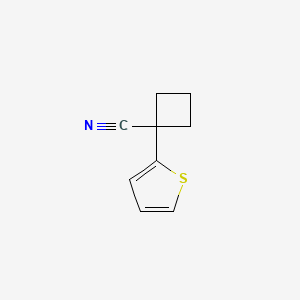
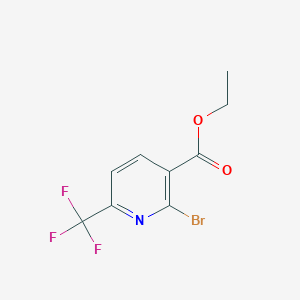
![5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine](/img/structure/B3121181.png)
